molecular formula C13H23NO3 B1469198 Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate CAS No. 1410852-51-5

Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate

Cat. No. B1469198
M. Wt: 241.33 g/mol
InChI Key: MCOUFMSJEJHYRP-UHFFFAOYSA-N
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Description

“Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate” is a chemical compound. However, there seems to be limited information available specifically for this compound. A similar compound, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, is known1. It has a molecular weight of 172.22 and its IUPAC name is ethyl tetrahydro-2H-pyran-4-ylacetate1.



Synthesis Analysis

The synthesis of “Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate” is not readily available in the sources. However, related compounds such as Ethyl tetrahydropyran-4-ylacetate are commercially available2.



Molecular Structure Analysis

The molecular structure of “Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate” is not directly available. However, the InChI code for a similar compound, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, is 1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H31.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate” are not directly available. However, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, a similar compound, is a liquid at room temperature1.


Safety And Hazards

The safety and hazards of “Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate” are not directly available. However, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, a similar compound, has been classified with the GHS07 pictogram and has hazard statements H315-H319-H3351.


Future Directions

As the specific compound “Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate” is not widely studied or mentioned in the sources, it’s difficult to predict specific future directions. However, research into similar compounds may yield useful information.


Please note that this analysis is based on the information available and may not be fully comprehensive due to the limited data on the specific compound “Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate”. For a more detailed analysis, further research and experimental data would be required.


properties

IUPAC Name

ethyl 1-(oxan-4-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-17-13(15)11-4-3-7-14(10-11)12-5-8-16-9-6-12/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOUFMSJEJHYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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